![molecular formula C10H10N4O2 B1595591 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid CAS No. 204188-85-2](/img/structure/B1595591.png)
3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid
Overview
Description
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid is an organic compound with the molecular formula C10H10N4O2. It is a derivative of tetrazole and phenylpropanoic acid, featuring a tetrazole ring attached to a phenylpropanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid involves the reaction of 2-amino-3-phenylpropanoic acid with triethoxymethane and sodium azide in acetic acid. The reaction is typically carried out at 80°C for several hours . The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid has been studied for its potential therapeutic applications, particularly as an inhibitor of copper-containing amine oxidases. These enzymes are involved in the oxidative deamination of primary amines, which is crucial in various physiological processes. Inhibition of these enzymes may lead to therapeutic effects in managing inflammatory diseases and conditions related to amine metabolism.
Case Study: Inhibition of Amine Oxidases
Research indicates that the compound effectively binds to copper-containing amine oxidases, which can be analyzed through molecular docking studies. These studies predict binding affinities and elucidate mechanisms of inhibition, providing insights into optimizing the compound's efficacy as a therapeutic agent.
Coordination Chemistry
Ligand Properties
In coordination chemistry, this compound serves as a ligand to form metal complexes. These complexes may exhibit potential catalytic properties, making them valuable in various chemical reactions.
Table 1: Comparison of Ligand Properties
Compound | Ligand Type | Metal Complexes Formed | Potential Applications |
---|---|---|---|
This compound | Bidentate ligand | Cu(II), Ni(II) complexes | Catalysis, Material Science |
Other Tetrazole Derivatives | Monodentate/Bidentate | Various metal complexes | Varies by derivative |
Antimicrobial and Anticancer Properties
Derivatives of this compound are under investigation for their antimicrobial and anticancer activities. Preliminary studies suggest that modifications to the tetrazole ring can enhance these biological properties, making them promising candidates for drug development .
Industrial Applications
The compound is also utilized in the synthesis of advanced materials and as a building block for other chemical compounds. Its unique structural features allow it to participate in various chemical reactions, including oxidation and substitution reactions.
Mechanism of Action
The mechanism of action of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2-tetrazol-1-yl-propionic acid
- 1H-Tetrazole-1-acetic acid, α-(phenylmethyl)-
- 3-Phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Uniqueness
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid, also referred to as (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a propanoic acid backbone with a phenyl group and a tetrazole ring, which contributes to its unique chemical properties. The compound exists in a monohydrate form, indicating the presence of one water molecule per formula unit in its crystalline state. Notably, the dihedral angle between the tetrazole and benzene rings is approximately 63.24°, which may influence its biological interactions.
This compound primarily acts as an inhibitor of copper-containing amine oxidases . These enzymes are crucial for the oxidative deamination of primary amines, impacting various physiological processes. The inhibition of these enzymes suggests potential therapeutic applications in managing inflammatory diseases and conditions related to amine metabolism.
Biological Activity
Recent studies have highlighted several key biological activities associated with this compound:
- Enzyme Inhibition : The compound effectively inhibits copper-containing amine oxidases, which play significant roles in metabolic pathways.
- Therapeutic Potential : Its ability to modulate enzyme activity indicates potential uses in treating diseases linked to amine metabolism and inflammation .
Table 1: Biological Activities of this compound
Activity | Description |
---|---|
Enzyme Inhibition | Inhibits copper-containing amine oxidases |
Therapeutic Applications | Potential use in treating inflammatory diseases |
Binding Affinity | Effective binding to target enzymes as shown in molecular docking studies |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Molecular Docking Studies : Research utilizing molecular docking techniques has demonstrated that this compound binds effectively to copper-containing amine oxidases, influencing their activity. Such studies are crucial for understanding the mechanisms of inhibition and optimizing the compound's efficacy as a therapeutic agent.
- Synthesis and Characterization : Various synthetic routes have been developed to create this compound, often involving multi-step processes that highlight its complex structure. Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis of the compound .
Table 2: Synthesis Overview
Properties
IUPAC Name |
3-phenyl-2-(tetrazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFZFWRBAQCHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349720 | |
Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204188-85-2 | |
Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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